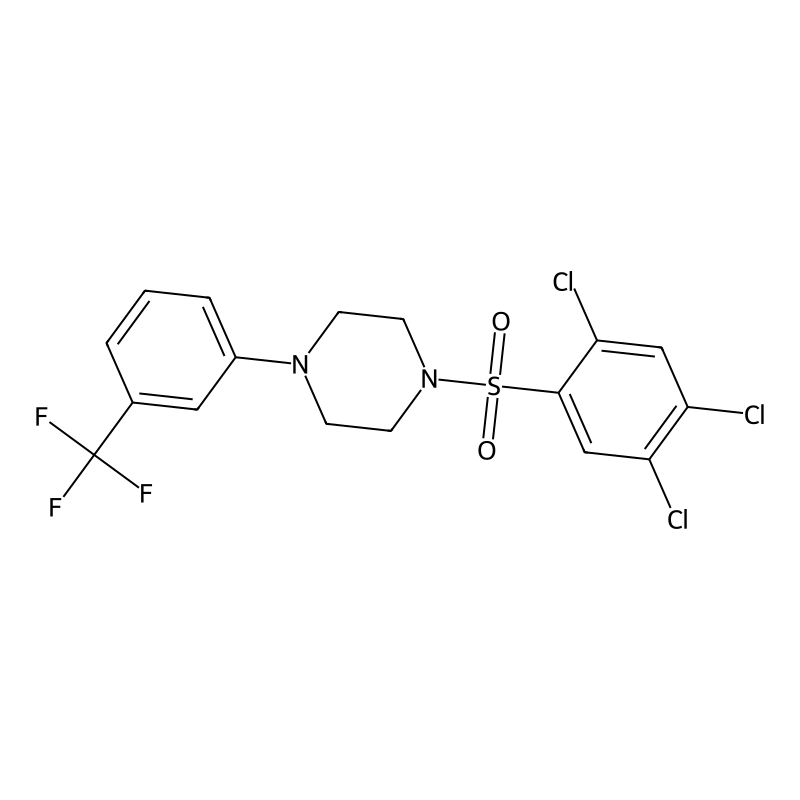1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic compound characterized by its complex structure, which includes a piperazine ring substituted with both a sulfonyl group and a trifluoromethylphenyl moiety. The compound's systematic name highlights its significant substituents: the trichlorobenzenesulfonyl group and the trifluoromethyl group attached to a phenyl ring. This unique combination of functional groups suggests potential for diverse biological activities and applications in medicinal chemistry.
Synthesis and Characterization:
1-(2,4,5-Trichlorophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TCSPP, has been described in scientific literature. Researchers have reported its synthesis and characterization using various spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) [].
Potential Biological Activity:
Studies suggest that TCSPP may possess potential antimicrobial activity. Researchers have investigated its activity against various bacterial and fungal strains, demonstrating moderate to good efficacy against some species []. However, further research is needed to confirm its potential as an antimicrobial agent and understand its mechanism of action.
Other Investigated Applications:
Limited research suggests that TCSPP might have applications in other areas like enzyme inhibition and antioxidant activity. However, these findings are preliminary and require further investigation to establish their validity and potential applications [, ].
- The available scientific literature on TCSPP is limited, and further research is needed to fully understand its properties and potential applications.
- The information provided here is for informational purposes only and should not be interpreted as medical advice or a recommendation for any specific use.
- Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack, allowing for the introduction of different nucleophiles.
- Acid-Base Reactions: The piperazine nitrogen atoms can act as basic sites, facilitating protonation and subsequent reactions.
- Reduction Reactions: The trifluoromethyl group may be subject to reduction under specific conditions, altering the electronic properties of the compound.
Research indicates that compounds similar to 1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine exhibit various biological activities, including:
- Antimicrobial Activity: Sulfonamide derivatives are known for their antibacterial properties.
- Anticancer Potential: Some piperazine derivatives have shown promise in inhibiting cancer cell proliferation.
- CNS Activity: Piperazine compounds often interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
The synthesis of 1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions:
- Formation of the Piperazine Ring: Starting from appropriate amines and carbonyl compounds, piperazines can be synthesized through cyclization reactions.
- Sulfonation: The introduction of the trichlorobenzenesulfonyl group can be achieved via sulfonation reactions using sulfur trioxide or chlorosulfonic acid.
- Trifluoromethylation: The trifluoromethyl group can be introduced through methods such as nucleophilic substitution or using specialized reagents like trifluoromethyl iodide.
1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has potential applications in:
- Pharmaceutical Development: Due to its biological activity profile, it may serve as a lead compound for developing new drugs targeting bacterial infections or cancer.
- Chemical Probes: Its unique structure allows it to be used as a chemical probe in biological studies to understand specific pathways or mechanisms.
Interaction studies involving this compound focus on its binding affinity and efficacy against various biological targets. These studies typically assess:
- Enzyme Inhibition: Evaluating how effectively the compound inhibits enzymes associated with disease processes.
- Receptor Binding: Investigating interactions with neurotransmitter receptors or other cell surface proteins to determine pharmacological effects.
Several compounds share structural similarities with 1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine. These include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-chlorophenyl)piperazine | Chlorophenyl substitution | Antidepressant effects |
| 1-(3-trifluoromethylphenyl)piperazine | Trifluoromethyl substitution | Antitumor activity |
| 1-(benzenesulfonyl)piperazine | Sulfonamide moiety | Antibacterial properties |
Uniqueness
The uniqueness of 1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine lies in its specific combination of a highly chlorinated sulfonamide with a trifluoromethyl group, which may enhance its lipophilicity and bioactivity compared to other piperazine derivatives. This structural diversity could lead to distinct mechanisms of action and therapeutic profiles that warrant further investigation.








